N-[4-(3-Methoxypyrrolidin-1-yl)phenyl]-2,4,6-trimethylbenzamide
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Overview
Description
N-[4-(3-Methoxypyrrolidin-1-yl)phenyl]-2,4,6-trimethylbenzamide is a synthetic organic compound that features a pyrrolidine ring, a phenyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-Methoxypyrrolidin-1-yl)phenyl]-2,4,6-trimethylbenzamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors or functionalization of preformed pyrrolidine rings.
Attachment of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a halogenated benzene derivative and a nucleophilic substitution reaction.
Formation of the Benzamide Moiety: The benzamide moiety is formed by reacting the appropriate amine with a benzoyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-Methoxypyrrolidin-1-yl)phenyl]-2,4,6-trimethylbenzamide can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated benzene derivatives and nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[4-(3-Methoxypyrrolidin-1-yl)phenyl]-2,4,6-trimethylbenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(3-Methoxypyrrolidin-1-yl)phenyl]-2,4,6-trimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(2-methoxypyrrolidin-1-yl)phenyl)-2,4,6-trimethylbenzamide
- N-(4-(3-ethoxypyrrolidin-1-yl)phenyl)-2,4,6-trimethylbenzamide
- N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2,4,6-dimethylbenzamide
Uniqueness
N-[4-(3-Methoxypyrrolidin-1-yl)phenyl]-2,4,6-trimethylbenzamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-2,4,6-trimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-14-11-15(2)20(16(3)12-14)21(24)22-17-5-7-18(8-6-17)23-10-9-19(13-23)25-4/h5-8,11-12,19H,9-10,13H2,1-4H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVWOCSIIHURJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NC2=CC=C(C=C2)N3CCC(C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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